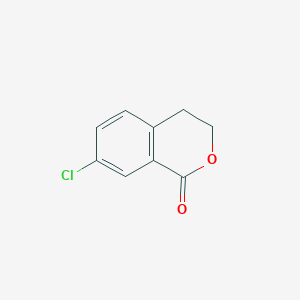

7-Chloroisochroman-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClO2 |

|---|---|

Molecular Weight |

182.60 g/mol |

IUPAC Name |

7-chloro-3,4-dihydroisochromen-1-one |

InChI |

InChI=1S/C9H7ClO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5H,3-4H2 |

InChI Key |

XUFKAIMRUCYQFL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 7 Chloroisochroman 1 One

De Novo Synthesis Strategies for the Isochromenone Core

The isochromanone scaffold, a bicyclic structure containing a benzo-fused δ-lactone, is a core component of numerous natural products and pharmacologically active molecules. google.com Its synthesis is a topic of significant interest in organic chemistry, with numerous methods developed for its de novo construction. nsf.govnih.gov These strategies often involve the formation of the six-membered lactone ring from various acyclic or alternative cyclic precursors.

Cyclization Reactions in Isochromenone Formation

Cyclization reactions represent a primary and powerful approach to assembling the isochromanone core. These methods leverage intramolecular reactions to form the critical ester bond and the heterocyclic ring in a single conceptual step.

A variety of catalytic systems and reaction types have been employed to achieve this transformation. Metal-catalyzed processes are common, including palladium-catalyzed reactions of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides. googleapis.com Cascade reactions, where a sequence of intramolecular events occurs, have also been developed. For instance, a metal-free cascade cyclization initiated by intramolecular alkoxylation of allyl ether-tethered ynamides yields highly functionalized 3-isochromanones under mild conditions. icm.edu.plgatech.edu

Another approach involves rhodium-catalyzed asymmetric cascade reactions, such as an O-H insertion/aldol cyclization of ketoacids with diazoketones, which can produce optically active lactone derivatives with excellent stereoselectivity. researchgate.netCurrent time information in Bangalore, IN.scispace.com The formation of the isochromanone ring system is also a known feature in the biosynthesis of certain natural products, such as the ajudazols, where a thioesterase (TE) domain promotes the cyclization. researchgate.net More biomimetic and green approaches include the use of enzymes like laccase to mediate oxidative [4+2] cyclization between pyrocatechuic acid and styrenes.

| Cyclization Type | Precursors | Catalyst/Reagent | Key Features |

| Iodocyclization | Alkene precursors | Iodine | Proceeds with excellent diastereoselectivity. |

| Cascade Cyclization | Allyl ether-tethered ynamides | Metal-free (e.g., Tf₂NH) | Forms highly functionalized 3-isochromanones in good to excellent yields. icm.edu.pl |

| Asymmetric Aldol Cyclization | Ketoacids and diazoketones | Rh(II)/chiral N,N′-dioxide-Metal complex | Affords optically active lactones with adjacent quaternary stereocenters. researchgate.netCurrent time information in Bangalore, IN. |

| Oxa-Diels-Alder | o-Quinodimethanes (from 2-(bromomethyl)benzaldehydes) and ketones | N-Heterocyclic Carbene (NHC) | Provides access to functionalized 1-isochromanones. |

| Laccase-Mediated Cyclization | Pyrocatechuic acid and styrenes | Multicopper oxidase (MCO) Mnx | An enzymatic, oxidative [4+2] cyclization approach. |

Ring Closure Protocols Involving Gamma-Butyrolactone Intermediates

Gamma-butyrolactone (γ-butyrolactone), a five-membered lactone, is a common structural motif in chemistry. However, its use as a direct precursor for the synthesis of six-membered isochromanones via ring expansion is not a widely documented strategy. Thermodynamic studies comparing the ring-opening of various lactones show that five-membered rings like γ-butyrolactone are significantly more stable and have a lower propensity to ring-open compared to six-membered δ-lactones. icm.edu.plCurrent time information in Bangalore, IN. This inherent stability makes ring-expansion reactions challenging. The synthetic literature predominantly favors building the six-membered isochromanone ring from acyclic precursors or by constructing the lactone onto a pre-existing aromatic system, rather than expanding a smaller lactone ring.

Approaches Incorporating Aromatic Precursors

A significant number of synthetic routes to isochromanones begin with precursors that already contain the aromatic ring. These methods then focus on constructing the fused lactone portion.

One such method involves the selective aerobic oxidation of the benzylic C-H bond of isochromans. This can be achieved using a recyclable TEMPO-derived sulfonic salt catalyst along with mineral acids, providing a direct route to the corresponding isochromanone. googleapis.com

Another powerful technique is the palladium-catalyzed carbonylation of phenethyl alcohols. This process involves a directed C(sp²)-H activation, followed by the insertion of carbon monoxide to form the lactone ring, directly converting the alcohol into the isochromanone structure. Condensation reactions are also employed, for example, by reacting homophthalic acid with acyl chlorides at high temperatures to yield isochromen-1-ones, which can then be further modified.

| Approach | Aromatic Precursor | Reagents/Catalyst | Description |

| Aerobic Oxidation | Isochromans | TEMPO-derived salt, NaNO₂, HCl, O₂ | Selective oxidation of the benzylic sp³ C-H bond of the pre-formed isochroman (B46142). |

| C-H Carbonylation | Phenethyl alcohols | Palladium(II) catalyst, Carbon Monoxide (CO) | Directed C(sp²)-H activation of the aromatic ring followed by carbonylation to form the lactone. |

| Condensation | Homophthalic acid | Acyl chlorides | High-temperature condensation to form a 3-substituted isochromen-1-one. |

| Oxa-Diels-Alder | Sultines (as o-QDM precursors) and carbonyl compounds | Cu(OTf)₂ | Generation of a reactive o-quinodimethane intermediate which undergoes cycloaddition. |

Targeted Introduction of the Chloro Substituent at Position 7

The synthesis of the specific compound 7-Chloroisochroman-1-one requires not only the formation of the heterocyclic core but also the regioselective installation of a chlorine atom at the C-7 position of the benzene (B151609) ring. This can be accomplished either by using a pre-chlorinated aromatic starting material or by functionalizing the isochromanone core after its formation.

Regioselective Halogenation Techniques

Achieving regioselectivity in the halogenation of aromatic rings is a classic challenge in organic synthesis. For a target like this compound, it is often more efficient to introduce the chlorine atom onto a simpler aromatic precursor before the cyclization to form the lactone ring. This strategy avoids potential side reactions and the formation of unwanted isomers that can occur when halogenating the more complex bicyclic system.

One clear example of this approach is found in the synthesis of related complex molecules, where 7-Chloroisochroman-1,3-dione serves as a key building block. The synthesis of this chlorinated anhydride (B1165640) implies that the chlorination step was performed on a precursor like 4-chlorohomophthalic acid or a related species prior to the final ring-forming steps.

General strategies for the regioselective halogenation of arenes often involve multi-step sequences. For instance, a specific isomer can be obtained through a nitration, reduction to an amine, and subsequent Sandmeyer reaction, which replaces the resulting diazonium salt with a chlorine atom. Modern methods for direct halogenation with high regioselectivity include the use of N-halosuccinimides in specialized solvents like hexafluoroisopropanol, which can influence the positional outcome of the reaction.

Post-Cyclization Functionalization Strategies

While direct C-H halogenation of isochromanone at C-7 is not extensively detailed, the feasibility of modifying the isochroman core is established through other C-H functionalization reactions, such as arylation and alkylation at the C-1 position. These reactions demonstrate that the heterocyclic core is amenable to functionalization after its synthesis, though achieving regioselectivity at C-7 for chlorination remains a significant synthetic consideration.

Catalyst Systems and Reaction Conditions in Isochromenone Synthesis

The synthesis of the isochroman-1-one (B1199216) core, a key structural motif in numerous natural and synthetic compounds, is achieved through a variety of catalytic methods. The choice of catalyst system and reaction conditions is paramount, directly influencing reaction efficiency, yield, and stereoselectivity. Research has explored transition metal catalysis, organocatalysis, and photocatalysis to construct this heterocyclic system.

Transition Metal Catalysis

Transition metals, particularly palladium, rhodium, and silver, are extensively used to catalyze the formation of isochroman-1-ones.

Rhodium Catalysis: Rhodium(III) catalysts have proven effective for the annulation of benzoic acids with nitroalkenes to form 3,4-disubstituted isochroman-1-ones. A notable system employs [Cp*RhCl2]2 (2.5 mol%) with AgSbF6 (10 mol%) as an additive in 1,2-dichloroethane (B1671644) (DCE) at 100°C, achieving yields up to 92%. Deuterium-labeling studies support a C–H activation mechanism for this transformation.

Palladium Catalysis: Palladium-catalyzed reactions are a cornerstone for synthesizing isocoumarins. One method involves the carbonylation of iodoketones trapped with O-enolates. clockss.org For instance, the synthesis of a 6,8-dialkoxyisocoumarin was accomplished using a palladium catalyst with sodium acetate (B1210297) (AcONa) as a base under a carbon monoxide (1 atm) atmosphere at temperatures ranging from 50°C to 80°C. clockss.org Another strategy is the Suzuki-Miyaura cross-coupling of 3-chloroisochromen-1-one with various boronic acids. researchgate.net Optimization of this reaction identified a PdCl2(PPh3)2 catalyst with a Ruphos ligand in a DMF/H2O solvent mixture as highly efficient. researchgate.net

Silver Catalysis: Silver nitrate (B79036) (AgNO3) has been utilized to catalyze a three-component reaction between alkynylaryl esters, selenium powder, and arylboronic acids to produce selenated isochromenones. rsc.org The optimal conditions involved using AgNO3 (20 mol%) and K2S2O8 as an oxidant in dioxane at 120°C under an air atmosphere. rsc.org In a different approach, a one-pot synthesis of 1-substituted 1H-isochromenes was developed using a dual system of a Brønsted acid (diphenyl phosphate) and a silver catalyst (Ag2CO3) in n-hexane. thieme-connect.com

Dual Metal Catalysis: Some synthetic routes employ a combination of metal catalysts. An asymmetric synthesis of isochromanones was achieved through a cascade reaction using a dual system of an achiral dirhodium salt and a chiral N,N′-dioxide–metal complex, such as a scandium triflate (Sc(OTf)3) complex. rsc.org This method effectively produces benzo-fused δ-lactones with two adjacent quaternary stereocenters. rsc.org Similarly, a tandem catalysis approach combining Cu(OTf)2 and a chiral cationic ruthenium–diamine complex enables the asymmetric hydrogenation of in-situ generated isochromenylium (B1241065) derivatives. researchgate.net

Interactive Data Table: Transition Metal-Catalyzed Isochromenone Synthesis

| Catalyst System | Substrates | Key Reaction Conditions | Product Type | Yield / Selectivity |

|---|---|---|---|---|

| [Cp*RhCl2]2 / AgSbF6 | Benzoic acids, Nitroalkenes | DCE, 100°C | 3,4-disubstituted isochroman-1-ones | Up to 92% yield |

| Pd catalyst / AcONa | Iodoketone | CO (1 atm), 80°C | 6,8-dialkoxyisocoumarin | 72% yield clockss.org |

| PdCl2(PPh3)2 / Ruphos | 3-chloroisochromen-1-one, Boronic acids | DMF/H2O | 3-substituted isochromen-1-ones | High yields researchgate.net |

| AgNO3 / K2S2O8 | Alkynylaryl ester, Selenium, Arylboronic acid | Dioxane, 120°C, Air | Selenated isochromenones | Up to 92% yield rsc.org |

| Rh(II) salt / Sc(OTf)3-ligand complex | γ-ketoacids, α-diazoketones | - | Isochromanones with vicinal quaternary centers | 42–90% yields, 91–96% ee rsc.org |

| Ag2CO3 / Diphenyl Phosphate | 2-alkynyl-benzaldehydes, Ketones | n-hexane, 40°C | 1-substituted 1H-isochromenes | Up to 97% yield thieme-connect.com |

Organocatalysis

Metal-free organocatalytic systems provide a powerful alternative for the synthesis of chiral isochroman derivatives.

Thiourea (B124793) Catalysis: Chiral thiourea derivatives have been successfully employed as hydrogen-bond donors to catalyze enantioselective additions to oxocarbenium ions. nih.govucla.edu In a model system, 1-chloroisochroman reacts with a silyl (B83357) ketene (B1206846) acetal (B89532) in the presence of a thiourea catalyst (10 mol%) in tert-butyl methyl ether (TBME) at -78°C. nih.gov This reaction proceeds via a dynamic kinetic resolution, affording substituted isochromans in high yield and enantiomeric excess. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile organocatalysts used in isochromanone synthesis. researchgate.net They can be used in photoenolization/Diels–Alder reactions to avoid radical intermediates.

Phase-Transfer Catalysis: The atroposelective synthesis of axially chiral isochromenone-indoles has been accomplished using a chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst. sciengine.com The reaction between homophthalic anhydride-based indole (B1671886) derivatives and aryl sulfonyl chlorides, catalyzed by 5 mol% of the catalyst in mesitylene (B46885) at 15°C, provides products in high yields (up to 98%) and excellent enantioselectivities (up to 97% ee). sciengine.com

Interactive Data Table: Organocatalyzed Isochromenone Synthesis

| Catalyst System | Substrates | Key Reaction Conditions | Product Type | Yield / Selectivity |

|---|---|---|---|---|

| Chiral Thiourea | 1-chloroisochroman, Silyl ketene acetal | TBME, -78°C | Substituted isochromans | >50% yield, high ee nih.gov |

| Chiral Quaternary Ammonium Salt | Homophthalic anhydride-indole derivative, Aryl sulfonyl chloride | Mesitylene, KHCO3, 15°C | Axially chiral isochromenone-indoles | Up to 98% yield, 97% ee sciengine.com |

Photocatalysis

Light-mediated reactions offer another modern approach to isochromenone synthesis. A furan-indole-chromenone-based organic derivative (FIC) has been reported as an effective photocatalyst for the α-arylation of enol acetate using LED irradiation at 405 nm. researchgate.net Aryl diazonium salts serve as aryl radical precursors in these light-mediated transformations, which can be catalyzed by various metal-based or organic photocatalysts. researchgate.net

Chemical Reactivity and Transformation Pathways of 7 Chloroisochroman 1 One

Reactions of the Lactone Moiety

The lactone, a cyclic ester, within the 7-chloroisochroman-1-one structure presents characteristic reactivity, particularly towards oxidative and reductive transformations.

Quinones are a class of organic compounds derived from the oxidation of aromatic compounds like benzene (B151609) or naphthalene. wikipedia.org They are characterized by a fully conjugated cyclic dione (B5365651) structure. wikipedia.org The formation of quinone structures from isochromanone precursors is a plausible transformation, although specific examples starting from this compound are not extensively documented in dedicated studies. The general principle involves the oxidation of the aromatic ring. Molecules with a hydroquinone (B1673460) or a substituted phenol (B47542) moiety are particularly susceptible to oxidation to the corresponding quinone. wikipedia.orgmdpi.com

In the case of this compound, a conceptual pathway to a quinone would first require the introduction of a hydroxyl group onto the aromatic ring, typically ortho or para to an existing oxygen-containing substituent, to form a hydroquinone-like intermediate. This intermediate could then be oxidized to the corresponding quinone. The oxidation of hydroquinones or catechols to quinones is a fundamental transformation often facilitated by various oxidizing agents. wikipedia.org For instance, the oxidation of dopamine (B1211576) to 6-hydroxydopamine quinone has been studied extensively. mdpi.com The synthesis of pillar nih.govquinone was achieved through the chemical oxidation of 1,4-dihydroxypillar nih.govarene. rsc.org This suggests that if this compound were modified to contain a dihydroxyaryl moiety, subsequent oxidation would be a viable route to a quinone-containing heterocyclic system.

The carbonyl group of the lactone in this compound is susceptible to reduction by hydride reagents. The outcome of the reaction is highly dependent on the reducing agent used and the reaction conditions, such as temperature. adichemistry.comnih.gov The most common reagents for this transformation are lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). wikipedia.orglibretexts.org

DIBAL-H is a particularly useful electrophilic reducing agent for the selective reduction of lactones to lactols (cyclic hemiacetals). adichemistry.comwikipedia.org This selectivity is achieved by using a stoichiometric amount of DIBAL-H at low temperatures, typically -78 °C. adichemistry.compsgcas.ac.in At this temperature, the initial tetrahedral intermediate formed upon hydride attack is stable; upon aqueous workup, it yields the lactol. adichemistry.com If the reaction is allowed to warm to a higher temperature or if an excess of the reducing agent is used, the lactol will be further reduced to the corresponding diol. psgcas.ac.in

Lithium aluminum hydride is a more powerful reducing agent than DIBAL-H and typically reduces lactones completely to the corresponding diol. libretexts.org Controlling the reaction to stop at the lactol stage with LiAlH₄ is more challenging but can sometimes be achieved under carefully controlled conditions. nih.gov

Table 1: Reduction of the Lactone Carbonyl in this compound

| Reagent | Stoichiometry (Equivalents) | Temperature | Primary Product | Reference |

|---|---|---|---|---|

| Diisobutylaluminium Hydride (DIBAL-H) | 1.0 - 1.2 | -78 °C | 7-Chloro-3,4-dihydro-1H-isochromen-1-ol (Lactol) | adichemistry.compsgcas.ac.in |

| Diisobutylaluminium Hydride (DIBAL-H) | > 2.0 | -78 °C to Room Temp | 2-(2-Hydroxyethyl)-4-chlorobenzyl alcohol (Diol) | psgcas.ac.in |

| Lithium Aluminum Hydride (LiAlH₄) | Excess | 0 °C to Room Temp | 2-(2-Hydroxyethyl)-4-chlorobenzyl alcohol (Diol) | libretexts.org |

| Sodium Borohydride (NaBH₄) | Excess | Room Temperature | No reaction (Typically not strong enough to reduce lactones) | libretexts.org |

Reactivity of the Aryl Halide Functionality

The chlorine atom at the C-7 position of the aromatic ring provides a handle for various substitution and coupling reactions, enabling the introduction of new functional groups.

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. libretexts.org Unlike the more common electrophilic aromatic substitution, NAS requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comtotal-synthesis.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com

In this compound, the lactone ring acts as a moderate electron-withdrawing group through its carbonyl functionality. This deactivates the ring towards electrophilic attack but activates it towards nucleophilic substitution. The chlorine at C-7 is para to the oxygen-bearing C-8a position and meta to the carbonyl-bearing C-1 position. While the activating effect of the lactone is less direct than a nitro group in the ortho or para position, it can still facilitate the displacement of the chloride by strong nucleophiles under certain conditions, such as high temperatures or the use of highly reactive reagents. wikipedia.org The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile. total-synthesis.com

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.grnih.govmdpi.com These reactions, which earned their pioneers the 2010 Nobel Prize in Chemistry, involve the coupling of an organometallic reagent with an organic halide or pseudohalide in the presence of a metal catalyst, most commonly palladium. fishersci.co.uk The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org For a substrate like this compound, the aryl chloride bond can be activated by a palladium(0) catalyst, making it a suitable electrophilic partner for a wide range of coupling reactions. sioc-journal.cn

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.orgwikipedia.org It is widely used due to its mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its tolerance of a wide variety of functional groups. fishersci.co.uktcichemicals.com

While specific literature on the Suzuki coupling of this compound is limited, extensive studies on the related 3-chloroisochromen-1-one provide a reliable blueprint for the expected reactivity. researchgate.netresearchgate.net In these reactions, a palladium catalyst, often in combination with a phosphine (B1218219) ligand, facilitates the coupling of the aryl chloride with various aryl and heteroaryl boronic acids. A base is required to activate the boronic acid for the transmetalation step. organic-chemistry.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields.

For this compound, a typical Suzuki-Miyaura reaction would involve its treatment with an arylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium source like PdCl₂(PPh₃)₂ with a specialized ligand like Ruphos. researchgate.net A base, commonly potassium carbonate (K₂CO₃), and a solvent mixture, such as DMF/water, are used to facilitate the reaction, often at elevated temperatures. researchgate.netresearchgate.net This methodology allows for the synthesis of a diverse library of 7-aryl-isochroman-1-ones.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Boronic Acid (R-B(OH)₂) | Catalyst System | Base | Solvent | Temperature | Expected Product | Reference (Analogous System) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (5-10 mol%) | K₂CO₃ | DMF/H₂O | 80-100 °C | 7-Phenylisochroman-1-one | researchgate.netresearchgate.net |

| 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5 mol%) / Ruphos (5 mol%) | K₂CO₃ | DMF/H₂O | 80 °C | 7-(4-Methoxyphenyl)isochroman-1-one | researchgate.net |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (10 mol%) | Na₂CO₃ | DME/H₂O | 90 °C | 7-(Thiophen-2-yl)isochroman-1-one | researchgate.net |

| 4-Acetylphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Toluene/H₂O | 100 °C | 7-(4-Acetylphenyl)isochroman-1-one | nih.gov |

| N-Boc-aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 °C | tert-butyl ((7-oxo-7,8-dihydro-5H-isochromen-2-yl)methyl)carbamate | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Electrophilic and Condensation Reactions of the Isochromenone Scaffold

The isochroman-1-one (B1199216) scaffold possesses two main sites for reactivity beyond the aryl chloride: the aromatic ring and the active methylene (B1212753) group at the C-4 position.

Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS). byjus.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. dalalinstitute.com The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The substituents already present on the ring dictate the position of the incoming electrophile. In this compound, the chlorine atom is a deactivating but ortho, para-directing group. The acyl group of the lactone ring is a deactivating, meta-directing group. The interplay of these two groups will direct incoming electrophiles. For example, in a nitration reaction (using HNO₃/H₂SO₄), the nitro group would be expected to add at the positions ortho or para to the chlorine and meta to the acyl group, such as the C-6 or C-8 positions.

Condensation Reactions: The methylene group at the C-4 position of the isochroman-1-one ring is activated by the adjacent carbonyl group, making it susceptible to condensation reactions with aldehydes and ketones. nih.govdergipark.org.tr A notable example is the Knoevenagel condensation of 3-isochromanone (B1583819) with aromatic aldehydes, which can be facilitated by microwave irradiation on solid supports. nih.gov This type of reaction can be applied to the isochroman-1-one scaffold to synthesize 4-substituted derivatives. The reaction involves the deprotonation of the C-4 position by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration yields the condensed product.

Table 2: Potential Electrophilic and Condensation Reactions

| Reaction Type | Reagents | Reactive Site | Expected Product Type | Reference |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Aromatic Ring (C-6, C-8) | Nitro-substituted this compound | savemyexams.com |

| Halogenation | Br₂, FeBr₃ | Aromatic Ring (C-6, C-8) | Bromo-substituted this compound | savemyexams.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Aromatic Ring (C-6, C-8) | Acyl-substituted this compound | masterorganicchemistry.comyoutube.com |

| Knoevenagel Condensation | Ar-CHO, Base | C-4 Methylene | 4-(Arylmethylene)-7-chloroisochroman-1-one | nih.gov |

Stereochemical Considerations in Reactions Involving Related Chloroisochromans

Reactions that create a new stereocenter on the isochroman (B46142) framework can proceed with varying degrees of stereoselectivity. wikipedia.org The stereochemical outcome is influenced by the reaction mechanism, reagents, and the existing structure of the substrate. slideshare.netochemtutor.com

A key area of study involves the asymmetric reactions of oxocarbenium ions generated from related chloroisochroman precursors. researchgate.net For example, enantioselective additions to 1-chloroisochromans have been achieved using silyl (B83357) ketene (B1206846) acetals as nucleophiles in the presence of a chiral thiourea (B124793) catalyst. researchgate.net The proposed mechanism involves the catalyst binding to the chloride, facilitating its departure and the formation of a chiral, catalyst-bound oxocarbenium ion. The nucleophile then attacks this intermediate in a stereocontrolled manner, dictated by the chiral environment of the catalyst. researchgate.net This approach allows for the synthesis of isochroman derivatives with high enantiomeric excess.

Stereoselectivity is also a critical consideration in Heck reactions. wikipedia.org The use of chiral phosphine ligands, such as BINAP, can induce asymmetry in palladium-catalyzed reactions. libretexts.org In the context of this compound, a Heck reaction with a prochiral alkene could potentially generate a new stereocenter. A chiral palladium catalyst could favor the formation of one enantiomer over the other, a process known as an asymmetric Heck reaction. diva-portal.org The success of such reactions often depends on the careful selection of the chiral ligand, the substrate, and the reaction conditions to maximize enantiomeric excess. diva-portal.orglibretexts.org

A reaction is termed stereospecific if different stereoisomers of the starting material react to give different stereoisomers of the product. alrasheedcol.edu.iqslideshare.net A stereoselective reaction is one where a single reactant can form multiple stereoisomers, but one is formed preferentially. wikipedia.orgorganicchemistrytutor.com Many important synthetic transformations, particularly in catalysis, are designed to be highly stereoselective. organicchemistrytutor.com

Derivatization and Analogue Synthesis of 7 Chloroisochroman 1 One

Strategies for Modifying the Isochromenone Backbone

Modification of the core isochroman-1-one (B1199216) structure is a key strategy to generate novel analogues with potentially altered physicochemical and biological properties. These modifications can involve altering the heterocyclic lactone ring or the fused aromatic ring.

One potential approach to modify the lactone ring involves ring-opening reactions . The lactone can be hydrolyzed under basic or acidic conditions to yield the corresponding 2-(2-hydroxyethyl)benzoic acid derivative. This opened form provides two new functional groups, a carboxylic acid and a primary alcohol, which can be further functionalized. For instance, the carboxylic acid can be converted to amides or esters, while the alcohol can be oxidized or converted to other functional groups.

Another strategy involves modification at the C3 and C4 positions of the lactone ring. While direct functionalization of these positions on the saturated lactone can be challenging, related isochromanone systems have been shown to undergo oxidation to introduce new functionalities. For example, 4-bromoisochroman-3-ones have been oxidized to isochromane-3,4-diones, which can then serve as key intermediates in further transformations. acs.org A similar strategy could potentially be applied to a 7-chloro-4-bromoisochroman-1-one precursor.

Modification of the aromatic ring of 7-Chloroisochroman-1-one can be achieved through electrophilic aromatic substitution . The existing chloro and lactone ether oxygen substituents will direct incoming electrophiles. The chlorine atom is an ortho-, para-director, while the ether oxygen is also an ortho-, para-director. The interplay of these directing effects would need to be carefully considered for regioselective functionalization. Common electrophilic aromatic substitutions that could be employed include nitration, halogenation, and Friedel-Crafts acylation or alkylation.

The following table summarizes potential strategies for modifying the isochromanone backbone of this compound.

| Modification Strategy | Description | Potential Products |

| Lactone Ring Opening | Hydrolysis of the lactone to the corresponding carboxylic acid and alcohol. | 2-(2-hydroxyethyl)-4-chlorobenzoic acid derivatives |

| Oxidation of Lactone Ring | Introduction of carbonyl groups at the C3 and/or C4 positions. | 7-Chloroisochroman-1,3-dione or 7-Chloroisochroman-1,4-dione derivatives |

| Electrophilic Aromatic Substitution | Introduction of new substituents on the aromatic ring. | Nitro, halo, or acyl substituted this compound derivatives |

Introduction of Diverse Substituents via Functional Group Transformations

The chloro-substituent at the 7-position and the lactone carbonyl group are primary sites for functional group transformations to introduce a wide range of substituents.

The aryl chloride at the 7-position can be a versatile handle for various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds. For example, a Suzuki coupling with an appropriate boronic acid could introduce alkyl, alkenyl, or aryl groups at the 7-position. Similarly, a Buchwald-Hartwig amination could be used to introduce nitrogen-based substituents.

The lactone carbonyl group can also be a target for derivatization. Reduction of the carbonyl group would yield the corresponding lactol, which exists in equilibrium with the ring-opened hydroxy aldehyde. This intermediate could then be subjected to various subsequent reactions. Reaction with Grignard reagents or other organometallics could lead to the formation of tertiary alcohols after ring opening.

The table below outlines some of the potential functional group transformations for this compound.

| Functional Group | Transformation | Reagents and Conditions | Potential Substituents Introduced |

| Aryl Chloride (C7) | Suzuki Coupling | Pd catalyst, base, boronic acid | Alkyl, alkenyl, aryl |

| Aryl Chloride (C7) | Buchwald-Hartwig Amination | Pd catalyst, base, amine | Primary and secondary amines |

| Lactone Carbonyl | Reduction | Reducing agents (e.g., DIBAL-H) | Hydroxyl (lactol) |

| Lactone Carbonyl | Reaction with Organometallics | Grignard reagents, organolithiums | Alkyl, aryl (with ring opening) |

Late-Stage Functionalization Techniques (e.g., Cycloaddition)

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.govresearchgate.net This approach is highly valuable for the rapid generation of analogues for structure-activity relationship studies.

For this compound, C-H activation represents a powerful LSF strategy. nih.gov The aromatic C-H bonds on the benzene (B151609) ring are potential targets for direct functionalization. Transition metal-catalyzed C-H activation could enable the introduction of various functional groups at positions that are not easily accessible through classical electrophilic aromatic substitution. The regioselectivity of such reactions would be influenced by the directing effects of the existing substituents and the choice of catalyst and directing group, if any.

Cycloaddition reactions offer another avenue for significant structural modification. wikipedia.orgmasterorganicchemistry.com While this compound itself is not a diene, it could be converted into a reactive intermediate capable of participating in cycloadditions. For instance, as demonstrated with a related 7-bromo-isochromanone derivative, oxidation to an isochromane-3,4-dione can lead to an in situ dienolization/dearomatization, followed by a [4+2] cycloaddition with a dienophile. acs.org This strategy could potentially be applied to this compound to construct novel bridged polycyclic lactones.

The following table summarizes potential late-stage functionalization techniques for this compound.

| LSF Technique | Description | Potential Application |

| C-H Activation | Direct functionalization of aromatic C-H bonds. | Introduction of alkyl, aryl, or heteroatom groups on the aromatic ring. |

| Cycloaddition | Reaction of a modified isochromanone core with a dienophile. | Construction of complex, bridged polycyclic structures. |

Structural Characterization and Elucidation of 7 Chloroisochroman 1 One and Its Derivatives

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C). For 7-Chloroisochroman-1-one, NMR analysis is crucial for confirming the placement of the chlorine atom on the aromatic ring and mapping the proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals distinct signals for each unique proton in the molecule. The aromatic protons exhibit characteristic chemical shifts and coupling patterns that are diagnostic of their positions on the benzene (B151609) ring. For instance, the proton at position 8 (H-8) typically appears as a doublet due to coupling with the adjacent proton at position 6. Similarly, the protons of the methylene (B1212753) groups in the lactone ring show specific chemical shifts and multiplicities, confirming the isochromanone core structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms. Key signals in the ¹³C NMR spectrum of this compound include the carbonyl carbon of the lactone ring, the carbon atom bonded to the chlorine (C-7), and the various aromatic and aliphatic carbons.

| ¹H NMR Data of this compound (in CDCl₃) | |

| Proton | Chemical Shift (δ, ppm) |

| Aromatic H | 8.08 (d, J = 1.8 Hz, 1H) |

| Aromatic H | 7.51 (dd, J = 8.2, 1.9 Hz, 1H) |

| Aromatic H | 7.37 (d, J = 8.2 Hz, 1H) |

| -OCH₂- | 4.56 (t, J = 5.9 Hz, 2H) |

| -CH₂- | 3.06 (t, J = 5.9 Hz, 2H) |

| d = doublet, t = triplet, dd = doublet of doublets, J = coupling constant in Hertz |

| ¹³C NMR Data of this compound (in CDCl₃) | |

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 164.03 |

| Ar-C | 141.20 |

| Ar-C | 137.28 |

| Ar-CH | 130.22 |

| Ar-CH | 128.87 |

| Ar-C | 127.18 |

| Ar-CH | 126.91 |

| -OCH₂- | 67.57 |

| -CH₂- | 27.00 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. The absorption of specific frequencies of IR radiation corresponds to the stretching and bending of bonds, providing a characteristic "fingerprint" of the functional groups present. In the IR spectrum of this compound, key absorption bands confirm the presence of the lactone and the chlorinated aromatic ring. A strong absorption band is typically observed in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group within the lactone ring. Additionally, absorption bands corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C-Cl stretching, would be expected.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Approximate Absorption Range (cm⁻¹) |

| C=O (lactone) | 1720 - 1740 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C-O (ester) | 1000 - 1300 |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. rsc.org In MS, a molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks separated by two mass units, with the peak corresponding to the ³⁵Cl isotope being about three times more intense than the peak for the ³⁷Cl isotope. This isotopic signature provides definitive evidence for the presence of one chlorine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a detailed electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles. It would definitively confirm the planar structure of the aromatic ring and the conformation of the lactone ring. Furthermore, the analysis would reveal how the molecules pack together in the crystal, providing insights into intermolecular interactions such as halogen bonding or π-stacking.

Computational and Theoretical Investigations of 7 Chloroisochroman 1 One

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 7-chloroisochroman-1-one, DFT calculations could provide valuable insights into its geometry, stability, and reactivity. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which illustrates the charge distribution within the molecule and helps to predict sites susceptible to electrophilic or nucleophilic attack. While no specific DFT data for this compound was found, a hypothetical analysis would involve optimizing the molecular geometry and then calculating these electronic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to understand the physical movements of atoms and molecules over time. These simulations can provide a deeper understanding of the conformational flexibility of this compound and its interactions with other molecules, such as biological macromolecules or solvents.

A typical molecular dynamics simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and then calculating the forces between the atoms and their subsequent motion based on classical mechanics. The resulting trajectory provides information on how the molecule behaves over a period of time, including stable conformations and potential interactions. No published molecular dynamics simulation studies specifically for this compound were identified.

Quantum Chemical Calculations

Beyond DFT, other quantum chemical calculations could be employed to further refine the understanding of this compound's properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory or Coupled Cluster) can provide more accurate energies and electronic properties, albeit at a higher computational cost.

These calculations could be used to predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and UV-Vis absorption spectra. Comparing these theoretical predictions with experimental data is a common practice for validating the computational models. Specific quantum chemical calculation results for this compound are not available in the surveyed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To perform a QSAR study that includes this compound, data on a set of structurally related isochromanone derivatives and their corresponding measured biological activities would be required.

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be related to properties like hydrophobicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters. Statistical methods are then used to build a model that predicts the activity of new compounds based on their descriptors. Such a model could provide insights into the mechanism of action by identifying the key structural features that influence the biological activity. There are no specific QSAR models in the literature that focus on or provide detailed mechanistic insights for this compound.

Analytical Methodologies in Research for 7 Chloroisochroman 1 One

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation, identification, and purification of compounds. eflm.eu The principle lies in the differential partitioning of a compound between a stationary phase and a mobile phase. wikipedia.org This differential interaction causes components of a mixture to move at different rates, leading to their separation. wikipedia.org For 7-Chloroisochroman-1-one, several chromatographic methods are pivotal.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.orgnist.gov Separation occurs based on the compound's volatility and interaction with the stationary phase. innovatechlabs.com The time it takes for a compound to travel through the column is known as its retention time, a key identifier. innovatechlabs.com As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z), providing structural information and a definitive identification. libretexts.org

In the analysis of isochromanones, GC-MS is used to identify and quantify products from synthesis reactions. researchgate.netnih.gov For a compound like this compound, a typical analysis would involve injecting a solution of the compound into the GC, where it is vaporized. It then travels through a capillary column (e.g., HP-1 or HP-5) and is detected by the MS. researchgate.netfrontiersin.org The resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom (a 3:1 ratio for 35Cl and 37Cl isotopes).

Research on analogous chloro-substituted isochromanones provides insight into the expected analytical parameters. For example, the GC-MS analysis of a similar compound, 4-chloro-4-methylisochroman-1-one, yielded a retention time of 7.2 minutes under specific conditions. researchgate.net The mass spectrum showed molecular ion peaks (M) at m/z 254 and 256, reflecting the chlorine isotopes, along with key fragments. researchgate.net

| Parameter | Value/Condition |

|---|---|

| GC Column | HP-1 or similar non-polar capillary column |

| Carrier Gas | Helium (e.g., at 0.9 mL/min) |

| Oven Program | Initial Temp: 100 °C (2 min hold), Ramp: 20 °C/min, Final Temp: 280 °C (5 min hold) |

| Ionization Mode | Electron Impact (EI) |

| Example Retention Time (Analog) | 7.2 min for 4-chloro-4-methylisochroman-1-one |

| Example Mass Spectrum (Analog) | m/z 254/256 (M+, Cl isotope pattern), 195/197, 167/169 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is another essential technique that pairs the separation power of high-performance liquid chromatography (HPLC) with the detection specificity of mass spectrometry. oecd.org It is particularly suited for compounds that are non-volatile or thermally unstable. mdpi.com In LC-MS, a liquid mobile phase carries the sample through a column packed with a stationary phase. oecd.orgsepscience.com The separation is based on the compound's affinity for the stationary versus the mobile phase. sepscience.com

For the analysis of isochromanone derivatives, reversed-phase HPLC is common, where the stationary phase is non-polar (e.g., C18 or C6-Phenyl) and the mobile phase is a polar solvent mixture, such as water and acetonitrile, often with a formic acid modifier to improve ionization. researchgate.netchromatographyonline.com As components elute, they are introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which is well-suited for polar molecules and helps keep the molecular ion intact. libretexts.org

In the analysis of a related chloro-isochromanone, LC-MS analysis using a C6-Phenyl column and a water/acetonitrile gradient yielded a retention time of 13.0 minutes. researchgate.net The mass spectrum in positive ESI mode showed protonated molecular ions [M+H]+ at m/z 255 and 257. researchgate.net Such a method would be directly applicable for the quantification of this compound in various research samples.

| Parameter | Value/Condition |

|---|---|

| LC Column | Gemini C6-Phenyl (150x3mm) or similar |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid |

| Gradient | Gradient from 10% B to 100% B over 20 minutes |

| Flow Rate | 0.34 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Example Retention Time (Analog) | 13.0 min for 4-chloro-4-methylisochroman-1-one |

| Example Mass Spectrum (Analog) | m/z 255/257 [M+H]+ |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively for qualitative analysis, such as monitoring the progress of a chemical reaction and assessing the purity of a sample. libretexts.orgsigmaaldrich.com It involves spotting the sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), typically silica (B1680970) gel or alumina. sigmaaldrich.comualberta.ca The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action. beilstein-journals.org

As the solvent ascends, components of the sample travel at different rates depending on their polarity and affinity for the stationary phase. libretexts.orgualberta.ca Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances. chemistryhall.combyjus.com The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.combugskin.org

In the synthesis of this compound, TLC is an indispensable tool for monitoring the conversion of starting materials to the final product. libretexts.orgrsc.orgthieme.de By spotting the starting material, the reaction mixture, and a "co-spot" (a mix of the two) on the same plate, a chemist can visually track the disappearance of the reactant spot and the appearance of a new product spot over time. libretexts.orgchemistryhall.com Once the reaction is complete, TLC can also provide a quick assessment of the product's purity. libretexts.org For isochromanone synthesis, a mobile phase of petroleum ether and ethyl acetate (B1210297) on silica gel plates is often effective. rsc.org Visualization is typically achieved under UV light (λ = 254 nm), where the aromatic ring of the isochromanone will absorb light and appear as a dark spot. libretexts.orgrsc.org

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plates researchgate.netrsc.org |

| Mobile Phase (Eluent) | Mixtures of a non-polar solvent (e.g., Hexane, Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). A common starting ratio is 4:1 Hexanes:Ethyl Acetate. libretexts.org |

| Application | Spotting starting material, reaction mixture, and co-spot on a baseline. chemistryhall.com |

| Development | Eluent moves up the plate via capillary action in a closed chamber. sigmaaldrich.com |

| Visualization | UV lamp (254 nm) or chemical staining (e.g., Hanessian stain). researchgate.net |

Spectrophotometric Methods for Detection and Analysis

Spectrophotometry is an analytical method used for the quantitative measurement of a substance's reflection or transmission properties as a function of wavelength. upi.edu UV-Visible spectrophotometry is particularly relevant for compounds containing chromophores—functional groups that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. ijprajournal.com The aromatic ring and the carbonyl group (C=O) in the lactone structure of this compound act as chromophores, making it suitable for UV-Vis analysis. ijprajournal.com

The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. wikipedia.orgupi.edu

A = εcl

Where:

A is absorbance (unitless)

ε (epsilon) is the molar absorptivity or molar extinction coefficient (in L mol-1 cm-1), an intrinsic property of the compound at a specific wavelength. wikipedia.org

c is the molar concentration of the compound (in mol L-1)

l is the path length of the cuvette (typically 1 cm)

| Concentration (µM) | Absorbance at λmax |

|---|---|

| 5 | 0.110 |

| 10 | 0.225 |

| 20 | 0.448 |

| 40 | 0.895 |

| 50 | 1.120 |

Determination of Detection and Quantification Limits in Research Contexts

In analytical chemistry, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of a method. d-nb.infonih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. eflm.euchromatographyonline.com It is the concentration that provides a signal significantly different from a blank measurement. eflm.eu A common approach is to define the LOD as the concentration that yields a signal-to-noise ratio (S/N) of 3. chromatographyonline.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. d-nb.infonih.gov The LOQ is crucial for quantitative studies. A widely used method defines the LOQ as the concentration that produces a signal-to-noise ratio of 10. d-nb.infonih.gov

Alternatively, LOD and LOQ can be calculated from the parameters of a calibration curve using the following formulas, as endorsed by the International Conference on Harmonisation (ICH): sepscience.com

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the response. This can be estimated from the standard deviation of y-intercepts of regression lines or the standard deviation of blank sample measurements. sepscience.com

S is the slope of the calibration curve. sepscience.com

For a compound like this compound, determining the LOD and LOQ for a specific chromatographic method (e.g., GC-MS or LC-MS) would involve preparing a series of dilute solutions and analyzing them to establish the calibration curve at the low end of the concentration range. For instance, in the analysis of organochlorine pesticides by GC-MS, LODs are often in the low µg/L (ppb) range. d-nb.info Given the structural similarities, similar limits would be expected for this compound.

| Parameter | Value | Source |

|---|---|---|

| Slope of Calibration Curve (S) | 158,000 | Calculated from regression analysis of peak area vs. concentration. |

| Standard Deviation of Intercept (σ) | 850 | Calculated from regression analysis. |

| Calculated LOD (3.3 * σ/S) | 0.018 ng/mL | Formula based sepscience.com |

| Calculated LOQ (10 * σ/S) | 0.054 ng/mL | Formula based sepscience.com |

| Empirically Confirmed LOQ | 0.1 ng/mL | Lowest concentration meeting precision/accuracy criteria (e.g., RSD < 20%). d-nb.info |

Synthetic and Conceptual Applications of 7 Chloroisochroman 1 One in Organic Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

7-Chloroisochroman-1-one and its close derivatives serve as pivotal intermediates in the construction of complex molecular architectures, particularly those with therapeutic potential. The inherent reactivity of the lactone ring, combined with the specific substitution of the chloro group, makes it a valuable precursor in multi-step synthetic sequences.

A prominent example of its utility is in the synthesis of novel anticancer agents. A related precursor, 7-Chloroisochroman-1,3-dione, was utilized as a key starting material in the synthesis of chlorinated 7-azaindenoisoquinolines. nih.gov These compounds are potent cytotoxic agents that function as Topoisomerase I (Top1) inhibitors. nih.gov In this synthesis, the chlorinated isochroman (B46142) component is crucial for building the final polycyclic framework. The 7-chloro substituent is incorporated into the final complex structure, where it plays a significant role in the molecule's biological activity profile. nih.gov The synthesis involved reacting 7-Chloroisochroman-1,3-dione with an appropriate amine, followed by a series of cyclization and functional group manipulation steps to yield the target 7-azaindenoisoquinoline. nih.gov

The isochroman skeleton itself is a foundational element in the synthesis of various natural products. nih.gov The strategic placement of a chloro group, as in this compound, offers a site for transformations like cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of elaborate molecular frameworks. The general class of 1-haloisochromans, for instance, has been used as model substrates in developing enantioselective additions to oxocarbenium ions, a key transformation in the synthesis of complex molecules. nih.govrug.nl These reactions often proceed through a dynamic kinetic resolution, highlighting the utility of such halogenated intermediates in stereocontrolled synthesis. nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 66122-72-3 bldpharm.com |

| Molecular Formula | C₉H₇ClO₂ bldpharm.com |

| Molecular Weight | 182.60 g/mol bldpharm.comnih.gov |

| Appearance | White solid rsc.org |

This table presents key identifiers and physical properties of the compound.

Contribution to Heterocyclic Chemistry Methodologies

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. wikipedia.orgcem.com The development of novel synthetic methodologies to access functionalized heterocycles is therefore a central theme in organic chemistry. osi.lvresearchgate.net this compound contributes to this field by serving as a versatile scaffold for methodological exploration.

The isochroman-1-one (B1199216) ring system is a privileged structure in medicinal chemistry. clockss.org The presence of the chlorine atom on the aromatic ring of this compound opens avenues for transition-metal-catalyzed cross-coupling reactions. While research specifically detailing the coupling reactions of the 7-chloro isomer is specific, extensive work on related haloisochromanones demonstrates the principle. For example, a facile protocol for the Suzuki-Miyaura cross-coupling of 3-chloroisochromen-1-one with various boronic acids has been developed. researchgate.net This methodology, utilizing a palladium-based catalytic system, allows for the synthesis of a diverse library of 3-substituted isochromen-1-ones in excellent yields. researchgate.net Such strategies are directly applicable to this compound, enabling the synthesis of 7-aryl or 7-heteroaryl isochromanones, which are difficult to access through classical methods. These methodologies are instrumental in creating analogues of natural products like glomellin (B1255189) and reticulol. researchgate.net

Furthermore, the lactone moiety of this compound can undergo various transformations, including reduction, ring-opening, and reactions with nucleophiles, to generate a range of other heterocyclic systems. The development of such reaction pathways expands the toolbox available to synthetic chemists for creating novel molecular diversity based on the isochroman core. cem.com

Table 2: Representative Synthesis of a Substituted Isochromen-1-one via Suzuki Coupling

| Entry | Catalyst System | Solvent | Yield (%) |

| 1 | Pd(PPh₃)₄ | DMF | 57 |

| 2 | Pd(PPh₃)₄ | DMF/H₂O | 75 |

| 3 | PdCl₂(PPh₃)₂ / Ruphos | DMF/H₂O | 92 |

This table is adapted from a study on 3-chloroisochromen-1-one and illustrates the efficiency of palladium-catalyzed cross-coupling methodologies applicable to halogenated isochromanones. researchgate.net

Design Principles for Novel Chemical Entities

The rational design of new molecules with specific functions is a cornerstone of modern chemistry. This compound embodies several key design principles, particularly in the context of medicinal chemistry.

The substitution of a chlorine atom onto the isochromanone framework is a deliberate design choice. In the development of 7-azaindenoisoquinoline anticancer agents, a key strategy was to replace a potentially genotoxic 3-nitro group with halogen atoms like chlorine or fluorine. nih.gov This bioisosteric replacement led to compounds with high Top1 inhibitory activity and potent cytotoxicity against human cancer cell lines, but with reduced lethality in animal models compared to the nitro-analogue. nih.gov The chlorine atom at position 7 influences the electronic distribution, lipophilicity, and metabolic stability of the molecule, all critical parameters for drug efficacy and safety.

Moreover, the chlorine atom can participate in specific non-covalent interactions, such as halogen bonding. acs.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site. acs.orgresearchgate.net The strength of this interaction can be tuned by the electronic environment of the halogen. acs.org In drug design, halogen bonds can be exploited to enhance binding affinity and selectivity for a biological target. The chlorine atom of a this compound-derived molecule can act as a halogen bond donor, forming specific interactions with Lewis basic sites (e.g., carbonyl oxygens, nitrogen atoms) in a protein's active site. This principle allows for the rational design of more potent and selective inhibitors. researchgate.net The strategic placement of halogen atoms is thus a powerful tool for modulating the supramolecular interactions that govern molecular recognition and biological function.

Environmental Fate and Chemical Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily through reactions with environmental factors like sunlight (photodegradation or photo-oxidation) and water (hydrolysis).

Photo-oxidation, or photodegradation, is a significant abiotic process for the breakdown of organic compounds in the environment, driven by light energy. For aromatic compounds, particularly chlorinated ones, photodegradation can be a key factor in their environmental fate. The process often involves the generation of reactive oxygen species that attack the aromatic ring or the aliphatic portion of the molecule.

Table 1: Factors Influencing Photo-oxidation of Aromatic Compounds

| Factor | Description | Potential Impact on 7-Chloroisochroman-1-one |

| Light Intensity | The amount of solar radiation available. | Higher intensity, particularly in the UV spectrum, would likely increase the rate of photodegradation. |

| Photosensitizers | Natural substances like humic acids that absorb light and transfer the energy to the compound. | The presence of dissolved organic matter in water could accelerate the photo-oxidation process. |

| Quantum Yield | The efficiency of a photon in causing a chemical reaction. | The specific quantum yield of this compound would determine its intrinsic photoreactivity. |

| Chlorine Substitution | The presence and position of chlorine atoms on the aromatic ring. | The C-Cl bond can be a site for photolytic cleavage, potentially initiating the degradation cascade. |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The lactone ring in this compound is an ester, which is susceptible to hydrolysis. This reaction would result in the opening of the lactone ring to form a carboxylic acid and an alcohol functional group.

The rate of hydrolysis is highly dependent on pH and temperature. Generally, lactone hydrolysis is catalyzed by both acids and bases. Under neutral or alkaline conditions, the hydrolysis of lactones can be significant. For instance, the hydrolysis of the related compound 1-chloroisochroman is known to occur when exposed to moisture.

The hydrolysis of this compound would likely proceed via the cleavage of the acyl-oxygen bond of the lactone ring, leading to the formation of 2-(chloromethyl)-4-chlorobenzoic acid. The stability of the resulting carbocation or tetrahedral intermediate would influence the reaction rate.

Table 2: General Conditions Affecting Lactone Hydrolysis

| Condition | Effect on Hydrolysis Rate | Expected Outcome for this compound |

| pH | Rate increases in acidic and especially alkaline conditions. | The compound would be more stable at neutral pH and degrade faster in acidic or alkaline waters and soils. |

| Temperature | Rate increases with increasing temperature. | Higher environmental temperatures would accelerate the hydrolysis of the lactone ring. |

| Solvent | The polarity and composition of the solvent can influence the rate. | In aqueous environments, the availability of water molecules is key to the hydrolysis reaction. |

Potential Biotic Degradation Processes in Environmental Systems

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of many organic pollutants from the environment.

Specific biodegradation studies on this compound are not available. However, the degradation of similar structures, such as isochromanones and chlorinated aromatic compounds, has been studied. Microorganisms are known to metabolize aromatic compounds through various enzymatic pathways. For chlorinated aromatics, the initial step often involves the removal of the chlorine atom (dehalogenation) or the oxidation of the aromatic ring by dioxygenase enzymes.

The biodegradation of the isochromanone structure has been observed in the metabolism of other compounds. For example, during the degradation of fluorene (B118485) by certain bacteria, 3-isochromanone (B1583819) is formed as an intermediate through a Baeyer-Villiger oxidation of 2-indanone. This intermediate is then further hydrolyzed by enzymes. This suggests that the lactone ring of this compound could be susceptible to enzymatic hydrolysis by microorganisms possessing esterase or lactonase activity.

Formation of Transformation Products through Chemical Reactions

The degradation of this compound through the aforementioned abiotic and biotic pathways would lead to the formation of various transformation products.

From Hydrolysis: The primary transformation product from hydrolysis would be the ring-opened carboxylic acid, 2-(hydroxymethyl)-4-chlorobenzoic acid .

From Photo-oxidation: Photodegradation could lead to a variety of products. Dechlorination could produce isochroman-1-one (B1199216) . Hydroxylation of the aromatic ring could also occur, forming various hydroxylated derivatives. Further oxidation could lead to the cleavage of the aromatic ring.

From Biotic Degradation: Microbial degradation could initially follow a similar path to hydrolysis, yielding the ring-opened acid. Subsequently, the aromatic ring could be further degraded. If dehalogenation occurs first, isochroman-1-one would be an intermediate, which could then be hydrolyzed and further metabolized.

The ultimate fate of these transformation products is also important. Ideally, degradation would lead to complete mineralization, i.e., the conversion of the organic compound to carbon dioxide, water, and inorganic chloride. However, some transformation products may be more persistent or have different toxicity profiles than the parent compound. For example, the degradation of some chlorinated pesticides can sometimes lead to the formation of more persistent chlorinated phenolic compounds.

Q & A

Q. What steps mitigate bias in structure-activity relationship (SAR) studies of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.